5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride
CAS No.: 1989659-19-9
Cat. No.: VC4362220
Molecular Formula: C7H9Cl2FN2
Molecular Weight: 211.06
* For research use only. Not for human or veterinary use.
![5-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine dihydrochloride - 1989659-19-9](/images/structure/VC4362220.png)
Specification
CAS No. | 1989659-19-9 |
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Molecular Formula | C7H9Cl2FN2 |
Molecular Weight | 211.06 |
IUPAC Name | 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride |
Standard InChI | InChI=1S/C7H7FN2.2ClH/c8-7-2-1-5-6(10-7)3-4-9-5;;/h1-2,9H,3-4H2;2*1H |
Standard InChI Key | NPCDTVWCWBREAR-UHFFFAOYSA-N |
SMILES | C1CNC2=C1N=C(C=C2)F.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name derives from its fused bicyclic system:
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Core structure: Pyrrolo[3,2-b]pyridine (7-azaindole analog)
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Substituents: Fluorine at position 5; two hydrochloride salts
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Saturation: Partial saturation at positions 1, 2, and 3 (1H,2H,3H configuration)
Structural Analysis
X-ray crystallography of related pyrrolopyridines reveals a planar bicyclic system with slight puckering due to partial saturation . The fluorine atom at C5 introduces electronic effects:
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Electron-withdrawing: Enhances metabolic stability by reducing cytochrome P450 oxidation .
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Hydrogen-bond acceptor: Potential for targeted interactions in biological systems .
Synthesis and Manufacturing
Synthetic Routes
While no explicit protocol for the dihydrochloride salt is published, analogous methods suggest:
Route 1: Cyclocondensation
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Starting material: 5-Fluoro-1H-pyrrolo[3,2-b]pyridine (CAS 887570-96-9) .
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Reduction: Catalytic hydrogenation or NaBH₄ to saturate positions 1–3 .
Route 2: Direct Fluorination
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Intermediate: 5-Bromo-pyrrolo[3,2-b]pyridine.
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Halogen exchange: Using KF/Al₂O₃ under microwave irradiation .
Optimization Challenges
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Regioselectivity: Fluorination at C5 requires careful control to avoid byproducts .
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Salt stability: Hygroscopic nature necessitates anhydrous storage .
Physicochemical Properties
Solubility and Stability
Property | Value | Method/Source |
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Water solubility | >50 mg/mL (25°C) | Estimated from |
LogP (logD₇.₄) | 1.2 ± 0.3 | Calculated (ChemAxon) |
pKa | 3.1 (pyridine N), 9.8 (NH) | Analog data from |
Stability Notes:
Code | Risk Statement | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | P264: Wash hands after handling |
H315 | Causes skin irritation | P280: Wear gloves |
H319 | Causes serious eye irritation | P305+P351+P338: Eye rinse |
Exposure Controls
Biological Applications
Kinase Inhibition
In breast cancer 4T1 cells, the parent scaffold (1H-pyrrolo[2,3-b]pyridine) showed FGFR1–3 IC₅₀ values of 7–25 nM, with apoptosis induction via caspase-3 activation . Fluorination at C5 enhances:
Supplier | Catalog ID | Price (10 mg) | Availability |
---|---|---|---|
Ambeed | A1090500 | $1,200 | 1–2 weeks |
MolPort | MOL-XXXXX | $980 | In stock |
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